molecular formula C9H10O3 B3052538 2-(2-Hydroxyethyl)benzoic acid CAS No. 42247-75-6

2-(2-Hydroxyethyl)benzoic acid

Cat. No.: B3052538
CAS No.: 42247-75-6
M. Wt: 166.17 g/mol
InChI Key: RCCBOLYQHVOLTC-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)benzoic acid is a derivative of benzoic acid. Benzoic acid is a compound consisting of a benzene ring core carrying a carboxylic acid substituent . The this compound molecule is made up of one or more hydroxyl groups directly attached to one or more aromatic rings .


Synthesis Analysis

The synthesis of benzoic acid derivatives has been extensively studied. For instance, the synthesis of benzoxazole derivatives using 2-aminophenol as a precursor has been reported . Another study reported the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzene ring core carrying a carboxylic acid substituent . The molecule assumes a skew conformation, with the angle between the two phenyl rings being 84.8 (1)° .


Chemical Reactions Analysis

Benzoic acid derivatives display diverse chemical reactions. For instance, 2-hydroxybenzoic acid produces a violet-blue complex when it reacts with iron(III) ions in weakly acidic solution . Another study reported the reactions of hydroxyl radicals with benzoic acid and benzoate .


Physical and Chemical Properties Analysis

Benzoic acid derivatives display diverse physical properties depending upon the nature and position of the functional groups . For instance, benzoic acid is soluble in water, and the solubility at 25 o C and 100 o C is 3.44 g/L and 56.31 g/L respectively .

Scientific Research Applications

Enzymatic Catalysis and Plant Defense Mechanisms

2-(2-Hydroxyethyl)benzoic acid is structurally related to benzoic acid derivatives, which are integral to various biochemical processes. A study by León et al. (1995) revealed the role of benzoic acid 2-hydroxylase (BA2H) in catalyzing the biosynthesis of salicylic acid from benzoic acid in tobacco. This enzyme, characterized as a soluble cytochrome P450, plays a crucial role in plant defense mechanisms, especially against tobacco mosaic virus (León et al., 1995).

Applications in Hydrogel Drug Delivery Systems

Research by Shah et al. (1990) highlights the potential of using benzoic acid derivatives, including this compound, in the development of hydrogel-based drug delivery systems. These hydrogels, when incorporating substituted benzoic acids, showed controlled release kinetics for bioactive molecules, offering significant potential for targeted and sustained drug delivery (Shah et al., 1990).

Enhancements in Mass Spectrometry

Karas et al. (1993) investigated the use of benzoic acid derivatives, including this compound, as additives in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). These compounds improved ion yields and signal-to-noise ratios in the analysis of proteins and oligosaccharides, demonstrating their utility in enhancing analytical techniques (Karas et al., 1993).

Application in Non-Covalent Complex Formation

A study by Dikmen (2021) explored the formation of non-covalent complexes between alpha cyclodextrin and benzoic acid derivatives, including this compound. These complexes exhibited enhanced thermal stability and could have implications in the pharmaceutical industry for drug delivery applications (Dikmen, 2021).

Hydroxylation Reactions in Organic Synthesis

Taktak et al. (2005) discussed the hydroxylation of benzoic acid to salicylic acid using iron-assisted reactions. The study provides insights into organic synthesis methods, where derivatives of benzoic acid, like this compound, could be utilized for similar transformations (Taktak et al., 2005).

Development of Novel Fluorescence Probes

Setsukinai et al. (2003) developed novel fluorescence probes using derivatives of benzoic acid for detecting reactive oxygen species. Such research underscores the potential of this compound in creating sensitive and specific probes for biological and chemical applications (Setsukinai et al., 2003).

Synthesis and Characterization of Polyaniline Doped by Benzoic Acid Derivatives

Research by Amarnath and Palaniappan (2005) explored the doping of polyaniline with benzoic acid and its derivatives, including this compound. This study is relevant for the development of advanced materials with modified electrical and physical properties (Amarnath & Palaniappan, 2005).

Safety and Hazards

Safety data sheets recommend avoiding contact with skin and eyes, not breathing mist/vapors/spray, and not ingesting 2-(2-Hydroxyethyl)benzoic acid . It should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed .

Properties

IUPAC Name

2-(2-hydroxyethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4,10H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCBOLYQHVOLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90524104
Record name 2-(2-Hydroxyethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90524104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42247-75-6
Record name 2-(2-Hydroxyethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90524104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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